[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane
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Overview
Description
(S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a complex organic compound that features a phosphanyl group, trifluoromethyl groups, a methoxy group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves multiple steps:
Formation of the dihydrooxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Introduction of the phosphanyl group: This step may involve the reaction of a suitable phosphine precursor with the dihydrooxazole intermediate.
Addition of trifluoromethyl groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the trifluoromethyl groups or the dihydrooxazole ring.
Substitution: The compound can participate in substitution reactions, especially at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the trifluoromethyl groups or dihydrooxazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Materials Science:
Biology and Medicine
Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe in biochemical assays to study molecular interactions and pathways.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex molecules or as an intermediate in industrial processes.
Mechanism of Action
The mechanism by which (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it would coordinate to a metal center, influencing the electronic and steric environment of the catalyst. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(bis(4-methylphenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
(S)-2-(2-(bis(4-chlorophenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure but with chlorophenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole imparts unique electronic properties, such as increased lipophilicity and electron-withdrawing effects, which can significantly influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C28H26F6NO2P |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C28H26F6NO2P/c1-26(2,3)24-16-37-25(35-24)22-15-19(36-4)9-14-23(22)38(20-10-5-17(6-11-20)27(29,30)31)21-12-7-18(8-13-21)28(32,33)34/h5-15,24H,16H2,1-4H3 |
InChI Key |
BBLLHBILMMVAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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